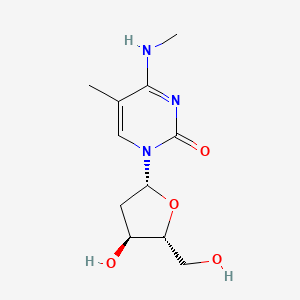

2'-deoxy-N,5-dimethylCytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-deoxy-N,5-dimethylCytidine is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Epigenetic Research

Role in DNA Methylation Studies

dmC is structurally similar to 2'-deoxycytidine but with an additional methyl group at the N5 position. This modification can influence the methylation patterns of DNA, which are crucial for gene regulation and epigenetic modifications. Research has shown that modified cytidines like dmC can be used to probe the effects of methylation on gene expression and chromatin structure.

- Detection Techniques : Advanced techniques such as bisulfite sequencing have been adapted to study methylated cytosines, including dmC. This method allows for the differentiation between methylated and unmethylated cytosines by converting unmethylated cytosines to uracils while leaving methylated ones intact .

Cancer Therapeutics

Potential as a Chemotherapeutic Agent

Recent studies have investigated the potential of dmC as a chemotherapeutic agent due to its structural similarities to other nucleosides that exhibit anticancer properties. The incorporation of dmC into DNA can affect cellular processes such as replication and repair, potentially leading to increased sensitivity to certain cancer treatments.

- Combination Therapies : Preclinical studies have explored the combination of dmC with other agents to enhance radiosensitivity in cancer cells. For instance, its effects were evaluated alongside metabolic modulators that inhibit cytidine deaminase, which could improve the efficacy of treatment regimens .

RNA Modification

Applications in Oligonucleotide Synthesis

The incorporation of dmC into RNA oligonucleotides has been shown to enhance their stability and biological activity. Modified RNA molecules can exhibit improved resistance to nuclease degradation and enhanced binding affinity to target sequences.

- Therapeutic Development : Modified oligonucleotides containing dmC are being researched for their potential use in antisense therapies and RNA interference (RNAi) applications. These modifications can improve cellular uptake and specificity in targeting mRNA transcripts .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Epigenetics | Demonstrated that dmC affects gene expression by altering DNA methylation patterns. |

| Study B | Cancer Treatment | Found that dmC enhances radiosensitivity when combined with cytidine deaminase inhibitors. |

| Study C | RNA Modifications | Showed that incorporation of dmC into oligonucleotides increases stability against nucleases. |

Propriétés

Numéro CAS |

25406-44-4 |

|---|---|

Formule moléculaire |

C11H17N3O4 |

Poids moléculaire |

255.27 g/mol |

Nom IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17)/t7-,8+,9+/m0/s1 |

Clé InChI |

SUURDKULGPGHGO-DJLDLDEBSA-N |

SMILES |

CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |

SMILES isomérique |

CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canonique |

CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.